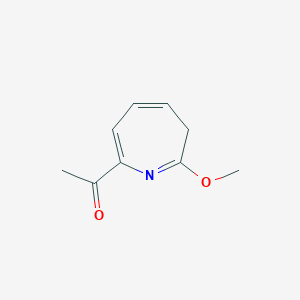
5-hydroxy-3-(4-methoxyphenyl)-7-((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sissotrin, also known as Biochanin A 7-O-glucoside, is a naturally occurring isoflavonoid glycoside. It is primarily found in plants such as chickpeas (Cicer arietinum) and red clover (Trifolium pratense). Sissotrin is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sissotrin can be synthesized through the glucosylation of Biochanin A. One method involves the use of a glucosyltransferase enzyme, which catalyzes the transfer of a glucose moiety to Biochanin A under optimal conditions (30°C, pH 7.5, and 10 mM magnesium ions) . Another approach involves microbial glycosylation using filamentous fungi such as Absidia coerulea, which can convert Biochanin A to Sissotrin .
Industrial Production Methods
Industrial production of Sissotrin typically involves the extraction and purification from natural sources. The process includes solvent extraction, crystallization, and drying to obtain the final product . Advances in biotechnological methods, such as enzyme-based production, are also being explored for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Sissotrin undergoes various chemical reactions, including nitration and acetylation. Nitration of Sissotrin can produce derivatives such as 6-nitrobiochanin A and 8-nitrobiochanin A, while acetylation can yield 2",3",4",6"-tetraacetylsissotrin .
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Acetylation: Acetic anhydride and a catalyst such as pyridine are commonly used.
Major Products
Nitration: Produces nitro derivatives like 6-nitrobiochanin A and 8-nitrobiochanin A.
Acetylation: Produces acetylated derivatives such as 2",3",4",6"-tetraacetylsissotrin.
Aplicaciones Científicas De Investigación
Sissotrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. .
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
Sissotrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Sissotrin is structurally similar to other isoflavonoid glycosides such as genistin, daidzin, and ononin. it is unique due to its specific glucosylation at the 7-O position of Biochanin A . This structural difference contributes to its distinct biological activities and potential health benefits .
List of Similar Compounds
Genistin: An isoflavonoid glycoside derived from genistein.
Daidzin: An isoflavonoid glycoside derived from daidzein.
Ononin: An isoflavonoid glycoside derived from formononetin.
Propiedades
Fórmula molecular |
C22H22O10 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22?/m1/s1 |
Clave InChI |
LFEUICHQZGNOHD-SQGFOMTPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


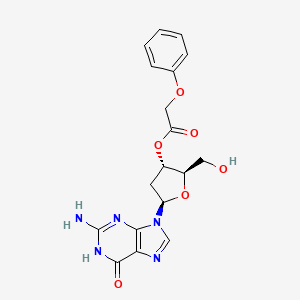
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
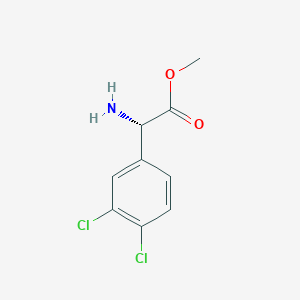
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
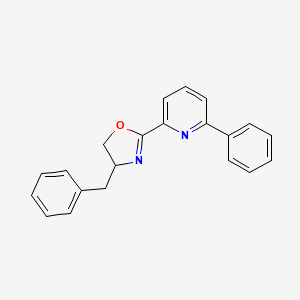


![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
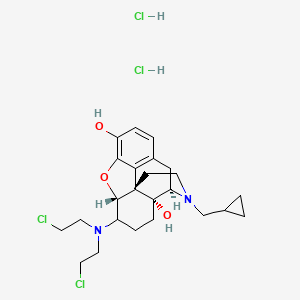
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
